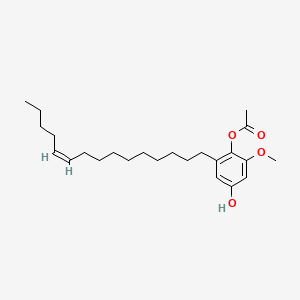
Methyl octanimidate hydrochloride
Descripción general
Descripción
“Methyl octanimidate hydrochloride” is a reagent used in the preparation of Neuraminic Acid and its derivatives . It has a molecular weight of 193.71 and a molecular formula of C9H20ClNO . The compound is a white solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: CCCCCCCC(=N)OC.Cl . This indicates that the molecule consists of a long carbon chain with a nitrogen atom double-bonded to one of the carbon atoms, and a methyl group (CH3) attached to the nitrogen atom through an oxygen atom .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds often undergo reactions such as titrimetric analysis and quantitative chemical analysis .
Physical And Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 193.71 and a molecular formula of C9H20ClNO . Other physical and chemical properties such as solubility and melting point are not specified in the available information .
Aplicaciones Científicas De Investigación
Hollow-Fiber Liquid-Phase Microextraction for Methylphenidate Hydrochloride : This study introduces a microextraction technique for detecting and quantifying methylphenidate hydrochloride in biological fluids, using hollow fiber-based liquid phase microextraction (HF-LPME) followed by high-performance liquid chromatography (HPLC) (Miraee et al., 2014).
Treatment of Depressive States with Methylphenidate Hydrochloride : Methylphenidate hydrochloride, known as a central nervous system stimulant, has been studied for its effectiveness in counteracting the effects of hypnotics and treating reserpine-induced depression (Robin & Wiseberg, 1958).
Methylphenidate's Effects on Dopamine in Adolescent Brains : Research on methylphenidate (MP) shows its implications in altering dopaminergic responses in the limbic system of juvenile rodents, providing insights into the etiology of attention deficit/hyperactivity disorder and the consequences of MP treatment on brain development (Jezierski et al., 2007).
Methylphenidate in the Treatment of Narcolepsy : A study discusses the effectiveness of methylphenidate hydrochloride in treating narcolepsy, based on the observation of 60 patients (Yoss & Daly, 1959).
Imaging Effects of Methylphenidate on Brain Dopamine : This research focuses on how methylphenidate hydrochloride, a treatment for ADHD, blocks dopamine transporters and increases extracellular dopamine, which may contribute to its therapeutic effects (Volkow et al., 2005).
Spectroscopic Studies of Methyl Acetimidate Hydrochloride : The infrared spectra and structure of methyl acetimidate and its hydrochloride are investigated, providing insights into the molecular structure and protonation at the nitrogen atom (Prichard & Orville-Thomas, 1967).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl octanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-3-4-5-6-7-8-9(10)11-2;/h10H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFBQBCDTCPNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
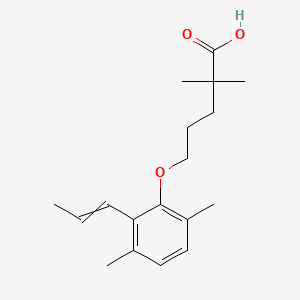

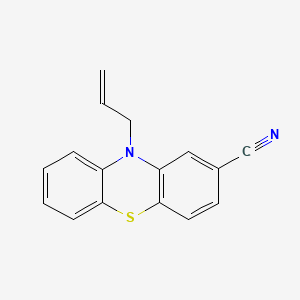
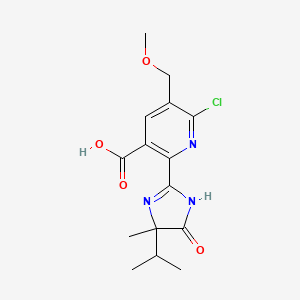

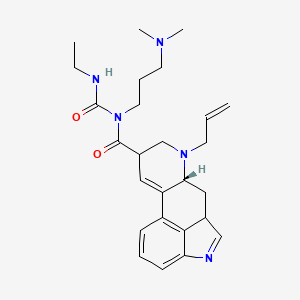

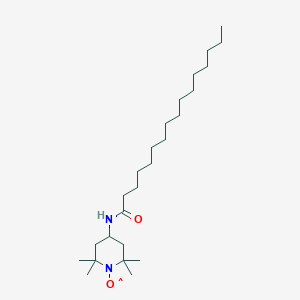
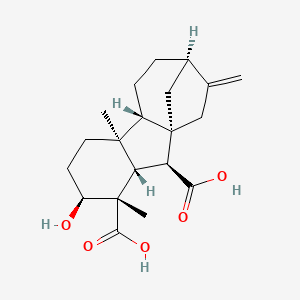
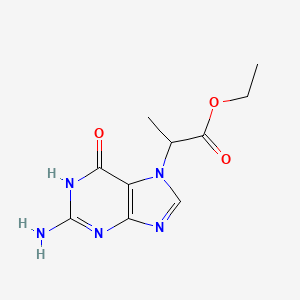
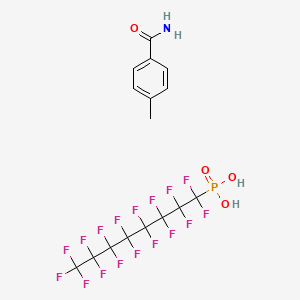
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane](/img/structure/B566023.png)
![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)
